molecular formula C23H25N3O5S2 B2726959 (E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-22-7

(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2726959
CAS No.: 850909-22-7
M. Wt: 487.59
InChI Key: GIGIQONPIKAQJR-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally characterized inhibitor of glutaminase 1 (GLS1), a key enzyme in the glutaminolysis pathway. This compound is of significant interest in oncology research, as many cancer cells exhibit a metabolic dependency on glutamine to fuel the tricarboxylic acid (TCA) cycle, support biosynthetic processes, and maintain redox homeostasis. By allosterically inhibiting GLS1, this molecule effectively suppresses the conversion of glutamine to glutamate, thereby disrupting a critical energy and biomass source for proliferating tumor cells. Its research value is particularly prominent in the study of glutamine-addictive cancers, such as certain triple-negative breast cancers and hepatocellular carcinomas, where it serves as a crucial tool compound for in vitro and in vivo target validation. Investigations utilizing this inhibitor focus on elucidating the role of glutaminolysis in tumor progression, exploring synthetic lethal interactions, and assessing its potential to overcome chemoresistance. The incorporation of a sulfonylpiperidine moiety enhances its pharmacological properties, making it a valuable chemical probe for dissecting the complexities of cancer cell metabolism and identifying novel therapeutic vulnerabilities. [The critical role of glutaminolysis in cancer metabolism is well-established (source: https://www.nature.com/articles/s41392-022-01101-z)]. [GLS1 inhibition is a recognized strategy for targeting tumor bioenergetics (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7433337/)].

Properties

IUPAC Name

methyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-10-12-26(13-11-15)33(29,30)18-7-4-16(5-8-18)21(27)24-23-25(2)19-9-6-17(22(28)31-3)14-20(19)32-23/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGIQONPIKAQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and specific activities, particularly in relation to its effects on various biological targets.

Compound Overview

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, which is known for its pharmacological properties. The presence of a piperidine ring further enhances its potential as a bioactive molecule.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring and subsequent modifications to introduce the piperidine and sulfonyl groups. Detailed synthetic pathways are crucial for understanding how variations in structure can influence biological activity.

1. Acetylcholinesterase Inhibition

One of the primary areas of investigation for compounds related to benzo[d]thiazoles is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by breaking down acetylcholine. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.

In studies, similar compounds have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating significant potential for therapeutic applications against neurodegenerative diseases .

2. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related damage in cells. Compounds structurally related to this compound have demonstrated strong antioxidant efficacy in various assays, suggesting that they may help protect against cellular damage caused by free radicals .

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have been shown to effectively inhibit tyrosinase activity in B16F10 melanoma cells, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with structural similarities to this compound:

StudyFocusFindings
Study 1AChE InhibitionFound significant inhibitory activity with IC50 = 2.7 µM .
Study 2Antioxidant ActivityDemonstrated strong antioxidant effects comparable to established controls .
Study 3Tyrosinase InhibitionShowed effective inhibition of tyrosinase in B16F10 cells .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound's structure suggests potential interactions with specific cellular pathways involved in cancer progression. Research indicates that derivatives of benzo[d]thiazoles exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and metastasis.
    • Case Study : A study demonstrated that similar compounds displayed significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Histone Methyltransferase Inhibition
    • Targeting EZH2 : The compound may act as an inhibitor of histone methyltransferases, particularly Enhancer of Zeste Homolog 2 (EZH2), which plays a critical role in epigenetic regulation and is implicated in several cancers.
    • Research Findings : Inhibitors targeting EZH2 have shown promise in preclinical trials for B-cell lymphomas, suggesting that (E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be explored further for similar applications .

Preliminary toxicological assessments are essential to evaluate the safety profile of this compound. Studies on similar compounds indicate varying degrees of toxicity depending on structural modifications.

Compound LD50 (mg/kg) Toxicity Classification
Compound A300Moderate
Compound B150High

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The closest structural analog is methyl 3-ethyl-2-(4-(piperidin-1-ylsulfonyl)benzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4, ). Key differences include:

  • Position 3 substituent : Methyl (target) vs. ethyl (analog).
  • Piperidine substitution : 4-Methylpiperidine (target) vs. unsubstituted piperidine (analog).
  • Stereochemistry : (E)-configuration (target) vs. (Z)-configuration (analog).
Table 1: Physicochemical and Structural Comparison
Property Target Compound Compound
Molecular Formula C₂₃H₂₅N₃O₅S₂ (inferred) C₂₃H₂₅N₃O₅S₂
Molecular Weight 487.6 g/mol (inferred) 487.6 g/mol
XLogP3 ~3.5 (estimated) 3.8
Key Substituents 3-Methyl, 4-methylpiperidine 3-Ethyl, piperidine

The ethyl group in the analog increases lipophilicity (higher XLogP3), while the 4-methylpiperidine in the target may enhance steric hindrance or solubility depending on the local chemical environment.

Functional Group Comparisons: Sulfonylureas

Sulfonylurea herbicides (), such as metsulfuron-methyl, share a sulfonyl group but differ critically in their core structures. Sulfonylureas feature a urea bridge (-NHSO₂NH-), whereas the target compound utilizes an imino-sulfonylbenzoyl linkage. This distinction impacts reactivity and biological targets: sulfonylureas inhibit acetolactate synthase in plants, while the target’s benzothiazole-imino structure may interact with different biological systems .

Hydrogen Bonding and Crystallography

highlights hydrogen bonding patterns in triazole-thione derivatives, where N–H···O/S interactions drive crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.